5-Bromo-6-fluoroquinoline-8-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-6-fluoroquinoline-8-carboxylic acid typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution on the quinoline ring . Industrial production methods often employ multi-step synthesis routes, including cyclization and cycloaddition reactions, to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-6-fluoroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with organometallic reagents to form complex molecules.
Scientific Research Applications
5-Bromo-6-fluoroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoroquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s biological activity by increasing its binding affinity to these targets . The bromine atom also contributes to the compound’s reactivity and selectivity in biochemical pathways .
Comparison with Similar Compounds
5-Bromo-6-fluoroquinoline-8-carboxylic acid can be compared with other fluorinated quinoline derivatives, such as:
These compounds share similar structural features but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activity . The unique combination of bromine and fluorine atoms in this compound makes it particularly interesting for research and industrial applications .
Properties
Molecular Formula |
C10H5BrFNO2 |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
5-bromo-6-fluoroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-8-5-2-1-3-13-9(5)6(10(14)15)4-7(8)12/h1-4H,(H,14,15) |
InChI Key |
YILPDVAFPPAHPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2Br)F)C(=O)O)N=C1 |
Origin of Product |
United States |
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